Magnesium monobenzyl malonate
Description
Contextual Significance in Synthetic Methodologies
The primary significance of magnesium monobenzyl malonate lies in its application as a stable and effective precursor to a magnesium enolate in decarboxylative acylation reactions. This methodology provides a powerful tool for the synthesis of β-ketoesters, which are key structural motifs in many natural products and pharmaceuticals. The use of this compound and its derivatives, often referred to as magnesium salts of malonic acid half-oxy Esters (SMAHOs), allows for the efficient coupling with a variety of acylating agents. organic-chemistry.orgresearchgate.net
The magnesium ion is not a mere spectator in these reactions. It acts as a Lewis acid, activating the acylating agent and promoting the formation of a six-membered chelated intermediate. This chelation controls the reactivity and regioselectivity of the subsequent C-acylation. Following the acylation step, a facile decarboxylation occurs, driven by the formation of a stable magnesium-coordinated enolate, which is then protonated during workup to yield the desired β-ketoester. This process is a testament to the versatility of magnesium enolates in modern synthetic strategies. tandfonline.comgfchiro.com
Research has demonstrated the successful application of this compound and related magnesium malonates in the synthesis of complex molecules. For instance, in the synthesis of dipeptide isosteres, the magnesium salt of monobenzyl malonate, formed by reacting monobenzyl malonate with dibutylmagnesium, serves as a key nucleophile that reacts with an acyl imidazole (B134444) to construct the desired carbon skeleton. 182.160.97 Furthermore, the decarboxylative Claisen condensation of magnesium enolates of substituted malonic acid half oxyesters with various acyl donors, including acyl chlorides and acid anhydrides, proceeds in moderate to excellent yields, typically ranging from 13% to 96%. organic-chemistry.orgresearchgate.net
Table 1: Synthetic Applications of Magnesium Malonate Half-Esters
| Acylating Agent | Substrate (Magnesium Malonate Derivative) | Product Type | Yield Range | Reference |
| Acyl Chlorides | Substituted Malonic Acid Half Oxyesters | α-Substituted β-Ketoesters | Good | organic-chemistry.orgresearchgate.net |
| Acid Anhydrides | Substituted Malonic Acid Half Oxyesters | α-Substituted β-Ketoesters | Good | organic-chemistry.orgresearchgate.net |
| Carboxylic Acids | Substituted Malonic Acid Half Oxyesters | α-Substituted β-Ketoesters | Moderate to Excellent | organic-chemistry.org |
| Aminoacylimidazolides | Monomethylmalonate (with MgCl2) | Dipeptide Analogues | 45-82% | tandfonline.com |
| Acyl Imidazole | Monobenzyl Malonate (with dibutylmagnesium) | Dipeptide Isostere Intermediate | Not specified | 182.160.97 |
Historical Trajectories of Malonate Chemistry and Magnesium Salts
The journey of malonate chemistry began in 1858 when the French chemist Victor Dessaignes first prepared malonic acid through the oxidation of malic acid. orgsyn.orggoogle.com This discovery laid the foundation for the development of the malonic ester synthesis, a classical and versatile method for the preparation of carboxylic acids. orgsyn.org The traditional malonic ester synthesis involves the alkylation of diethyl malonate, a reaction enabled by the acidity of the methylene (B1212753) protons situated between the two ester groups. masterorganicchemistry.com
The introduction of magnesium into organic synthesis, most notably through the work of François Auguste Victor Grignard in the early 20th century, revolutionized the field. acs.org Grignard reagents (RMgX) became indispensable tools for forming carbon-carbon bonds. acs.org Over time, the application of magnesium extended beyond Grignard reagents to the use of magnesium salts as catalysts and reagents in their own right.
In the context of malonate chemistry, the use of magnesium salts offered distinct advantages. The ability of the magnesium ion to form stable chelates with dicarbonyl compounds was recognized as a means to control reactivity and stereoselectivity. gfchiro.com This is particularly evident in acylation reactions of malonates, where the formation of a magnesium enolate can facilitate reactions that are otherwise difficult to achieve. For example, the use of magnesium chloride in conjunction with a tertiary amine base has been shown to be effective for the acylation of diethyl malonate with acid chlorides. acs.org The development of methodologies using magnesium salts of malonic acid monoesters, such as this compound, represents a modern evolution of classical malonate chemistry, providing a more controlled and often higher-yielding route to valuable synthetic intermediates like β-ketoesters. This approach has found application in various areas, including the synthesis of intermediates for carbapenem (B1253116) antibiotics. tandfonline.com
Structure
3D Structure of Parent
Properties
IUPAC Name |
magnesium;3-oxo-3-phenylmethoxypropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H10O4.Mg/c2*11-9(12)6-10(13)14-7-8-4-2-1-3-5-8;/h2*1-5H,6-7H2,(H,11,12);/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOBBQVNZBIHFX-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC(=O)[O-].C1=CC=C(C=C1)COC(=O)CC(=O)[O-].[Mg+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18MgO8 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30538124 | |
| Record name | Magnesium bis[3-(benzyloxy)-3-oxopropanoate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30538124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84133-21-1 | |
| Record name | Magnesium bis[3-(benzyloxy)-3-oxopropanoate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30538124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Chemical Transformations Involving Magnesium Monobenzyl Malonate
Alkylation Reactions Mediated by Magnesium Monobenzyl Malonate Derivatives
The magnesium enolate of monobenzyl malonate serves as a versatile nucleophile in alkylation reactions. The counterion and solvent conditions can significantly influence the reactivity and selectivity of these transformations.
Regioselectivity in Carbonyl Acylation and Alkylation
The acylation of this compound derivatives is a key step in the synthesis of various compounds, including β-keto esters. For instance, the reaction of an acyl imidazole (B134444) with the magnesium salt of monobenzyl malonate yields a β-keto ester. nih.gov This process is central to chain extension methodologies. The regioselectivity of these reactions, favoring C-acylation over O-acylation, is critical for their synthetic utility.
In a similar vein, the alkylation of the magnesium enolate of diethyl malonate with compounds like triformyloxycholic acid chloride leads to the formation of β-keto diesters. researchgate.net This highlights the preference for C-alkylation in these systems. The resulting products are valuable intermediates, as demonstrated in a stereoselective synthesis of scymnol. researchgate.net
| Reactant 1 | Reactant 2 | Product Type | Key Feature |
| Acyl imidazole | Magnesium salt of monobenzyl malonate | β-keto ester | C-acylation |
| Triformyloxycholic acid chloride | Magnesium enolate of diethyl malonate | β-keto diester | C-alkylation |
Stereochemical Control in Magnesium Enolate Reactions
The stereochemical outcome of reactions involving magnesium enolates is a subject of intensive study. researchgate.net The geometry of the enolate, which is influenced by the magnesium cation and the solvent, plays a crucial role in determining the stereochemistry of the product. researchgate.net
For example, in the synthesis of scymnol, the key step involves the stereoselective hydrogenation of a β-keto diester, which was formed from a magnesium enolate. researchgate.net The use of a BINAP ruthenium(II) catalyst in this step afforded the corresponding β-hydroxy diester with high stereoselectivity. researchgate.net This demonstrates that while the initial alkylation may not be stereocontrolled, subsequent steps can be designed to achieve the desired stereochemistry.
In another example, the Michael addition of a homochiral magnesium amide to an unsaturated ester, followed by methylation of the resulting β-amino magnesium enolate, proceeded with excellent stereoselectivity. researchgate.net This provides a direct route to homochiral syn-α-methyl-β-amino acids and underscores the potential for achieving high levels of stereocontrol in reactions involving magnesium enolates. researchgate.net
| Reaction Type | Key Feature | Outcome |
| Hydrogenation of β-keto diester | Use of BINAP ruthenium(II) catalyst | High stereoselectivity in formation of β-hydroxy diester researchgate.net |
| Michael addition and methylation | Use of homochiral magnesium amide | Excellent stereoselectivity in formation of syn-α-methyl-β-amino acids researchgate.net |
Intermolecular and Intramolecular Alkylation Pathways
This compound and its derivatives can participate in both intermolecular and intramolecular alkylation reactions. Intermolecular reactions involve the reaction of the malonate enolate with a separate electrophilic molecule. These are fundamental for constructing larger molecules from smaller building blocks.
Intramolecular alkylation, where the nucleophilic enolate and the electrophilic group are part of the same molecule, leads to the formation of cyclic compounds. libretexts.org This strategy is particularly useful for synthesizing 5- and 6-membered rings. For example, reacting a malonic ester with a dihaloalkane in the presence of a base like sodium ethoxide can result in a cyclization reaction. libretexts.org The success of intramolecular Friedel-Crafts alkylation, a related reaction, is notable for the formation of 6-membered rings, and to a lesser extent, 5- and 7-membered rings.
Decarboxylation Mechanisms Associated with Malonate Systems
The decarboxylation of malonic acid derivatives, including this compound, is a synthetically important process that often follows alkylation steps to yield substituted acetic acids.
Thermal Decarboxylation Processes
Monoalkyl malonic acids, which can be formed from the hydrolysis of the corresponding esters, readily undergo decarboxylation upon heating. libretexts.orglibretexts.org This reaction proceeds through a concerted mechanism involving a six-membered ring transition state, where a proton is transferred from the carboxylic acid to the nearby carbonyl group, leading to the formation of an enol and carbon dioxide. libretexts.orglibretexts.org The enol then tautomerizes to the final carboxylic acid product. libretexts.orglibretexts.org This thermal decarboxylation is a characteristic reaction of compounds with a carbonyl group positioned beta to a carboxylic acid, such as malonic acids and β-keto acids. libretexts.org In some cases, the decarboxylation can be facilitated by refluxing in a high-boiling solvent like ortho-dichlorobenzene. google.com
Catalytic Decarboxylation in Specific Transformations
While thermal decarboxylation is common, catalytic methods can also be employed. For instance, palladium-catalyzed decarboxylative arylation of malonate derivatives has been reported. ualberta.ca In some synthetic procedures, decarboxylation is achieved in the presence of specific reagents. For example, the decarboxylation of a malonate monoester magnesium salt has been noted to occur in the presence of sodium chloride upon heating. google.com Furthermore, metal catalysts, including those based on copper, iron, nickel, and zinc, have been mentioned in the context of decarboxylation reactions of malonic acid derivatives. google.com Anodic decarboxylation of malonic acid derivatives has also been explored, generating radicals that can participate in coupling reactions. beilstein-journals.orgnih.gov
| Decarboxylation Method | Conditions/Catalyst | Key Feature |
| Thermal | Heating | Proceeds through a concerted mechanism libretexts.orglibretexts.org |
| Catalytic | Palladium catalyst | Enables decarboxylative arylation ualberta.ca |
| Salt-assisted | NaCl, heat | Facilitates decarboxylation of the magnesium salt google.com |
| Metal-catalyzed | Cu, Fe, Ni, Zn | Broad applicability for malonic acid derivatives google.com |
| Anodic | Electrolysis | Generates radical intermediates for coupling beilstein-journals.orgnih.gov |
Hydrolysis and Transesterification Reactions
Ester Group Hydrolysis Pathways
The hydrolysis of this compound involves the cleavage of the benzyl (B1604629) ester group to yield malonic acid and benzyl alcohol. This reaction is typically catalyzed by acid or base. In aqueous solutions, the magnesium ion itself can influence the reaction environment. The hydrolysis of magnesium(II) ions has been shown to form polynuclear species like [Mg₂(OH)₂]²⁺ and [Mg₃(OH)₄]²⁺, which can affect the pH and catalytic conditions of the solution. rsc.org
The hydrolysis of malonate diesters can be selective, sometimes yielding the monoester. amelica.org However, in the case of this compound, which is already a half-ester, hydrolysis would lead to the dicarboxylic acid. Studies on related compounds, such as magnesium mono-p-nitrobenzyl malonate, indicate that the ester group can be hydrolyzed to produce malonic acid and the corresponding alcohol. The reaction mechanism generally proceeds through nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon of the ester. The presence of the magnesium ion may facilitate this by coordinating to the carbonyl oxygen, thereby increasing its electrophilicity.
A general procedure for ester hydrolysis that has proven effective for a variety of esters, including those with sensitive functional groups, involves the use of tert-butylamine, methanol, and water, sometimes in the presence of lithium bromide. amelica.org This method is notable for its clean reactions and high yields. amelica.org
Transesterification Processes
Transesterification is a key reaction for modifying esters and is particularly relevant for β-keto esters and related compounds like malonates. rsc.org The transesterification involving benzyl malonates has been studied using various heterogeneous catalysts. For instance, the reaction of diethyl malonate with benzyl alcohol can produce both benzyl ethyl malonate and dibenzyl malonate. researchgate.netacademie-sciences.fr
Catalysts such as sulfate-modified zirconia (SZ) and iron aluminophosphates (FeAlP) have shown high activity in these transformations. researchgate.net The reaction mechanism is influenced by the catalyst's surface acidity and porous structure. academie-sciences.fr Kinetic studies of the transesterification of diethyl malonate with benzyl alcohol using an SZ catalyst suggest that the reaction follows the Eley-Rideal mechanism, where one reactant molecule adsorbs onto the catalyst surface and then reacts with a second molecule from the bulk phase.
The efficiency of these catalysts is dependent on factors such as reaction temperature, time, and the molar ratio of the reactants. For example, with an SZ catalyst, a total transester yield of 88% was achieved at 393 K after 5 hours with a diethyl malonate to benzyl alcohol molar ratio of 1:3. researchgate.net The activation energy for the formation of dibenzyl malonate was found to be lower than that for benzyl ethyl malonate, suggesting that the formation of the diester is favored at higher temperatures.
| Catalyst | Reactants | Products | Yield (%) | Conditions | Ref |
| Sulfate-Modified Zirconia (SZ) | Diethyl Malonate, Benzyl Alcohol | Benzyl Ethyl Malonate, Dibenzyl Malonate | 88 | 393 K, 5 h, 1:3 molar ratio | researchgate.net |
| Iron Aluminophosphate (FeAlP) | Diethyl Malonate, Benzyl Alcohol | Benzyl Ethyl Malonate, Dibenzyl Malonate | 88 | 393 K, 5 h, 1:3 molar ratio |
Role as a Catalyst or Ligand Component in Chemical Reactions
Magnesium Cation Catalysis in Condensation Reactions
The magnesium cation in this compound can act as a Lewis acid catalyst, particularly in condensation reactions. A notable example is the biomimetic self-condensation of malonates. In a study involving nucleoside malonates, the presence of Mg²⁺ was essential for the Claisen condensation to occur, leading to the formation of 1,3-acetonedicarboxylic acid esters in high yields (around 90%). nih.gov In contrast, a control experiment with monobenzyl malonate under the same mild, acidic aqueous conditions showed no reaction after 30 hours, indicating that activation of the malonate, in this case by linking to a nucleoside, is crucial for the condensation to proceed under these biomimetic conditions. nih.gov
Typically, Claisen condensations of malonate oxyesters require basic and harsher conditions. nih.gov The catalytic role of Mg²⁺ in these reactions is to facilitate the formation of an enolate and to activate the electrophilic partner. In more complex systems, magnesium complexes can act as cooperative acid-base bifunctional catalysts, where the magnesium center activates one substrate while a basic part of the ligand deprotonates another. rsc.org
| Reaction | Substrate | Catalyst | Product | Yield (%) | Conditions | Ref |
| Claisen Condensation | Nucleoside Malonates | Mg²⁺ | 1,3-Acetonedicarboxylic Acid Esters | ~90 | pH 3-4, 0.125 M MgCl₂ | nih.gov |
| Claisen Condensation | Monobenzyl Malonate | Mg²⁺ | No Reaction | 0 | pH 3-4, 0.125 M MgCl₂ | nih.gov |
Activation of Carbonyl Substrates in the Presence of Magnesium Salts
Magnesium salts are known to activate carbonyl substrates in various organic reactions. The magnesium ion, acting as a Lewis acid, coordinates to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack. ic.ac.uk This principle is widely applied in reactions such as additions of organometallic reagents to aldehydes and ketones. ic.ac.uk
In the context of malonates, magnesium complexes have been used to catalyze reactions involving carbonyl compounds. For instance, a Binol-Mg complex has been employed in the highly enantioselective direct Mannich reaction between malonates and aldimines. rsc.org In this system, the magnesium center is thought to activate the aldimine. rsc.org Similarly, magnesium salts have been shown to promote the tandem nucleophilic addition of organozinc reagents to aldehydes, followed by an Oppenauer oxidation to yield ketones. beilstein-journals.orgresearchgate.netrsc.org The presence of the magnesium salt was found to be highly effective for the initial nucleophilic addition step. beilstein-journals.orgresearchgate.netrsc.org
Theoretical and Computational Chemistry Approaches
Theoretical and computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the mechanisms of reactions involving magnesium compounds. These approaches provide insights into electronic structures, reaction pathways, and the geometries of intermediates and transition states that are often difficult to characterize experimentally. researchgate.net
For magnesium-malonate systems, DFT calculations can model the coordination geometry of the magnesium ion with the malonate and any other ligands, such as water molecules. Such studies have been used to predict distorted octahedral geometries for Mg²⁺ in these complexes. Computational analysis has also been applied to understand the role of magnesium ions in mediating ligand binding and conformational changes in larger biomolecules like riboswitches. nih.gov
In the context of catalysis, computational studies have been instrumental in elucidating reaction mechanisms. For example, in a magnesium-catalyzed kinetic resolution, DFT calculations helped to demonstrate that the addition of a specific co-ligand could switch the reaction from a stepwise to a concerted mechanism, explaining the observed enhancement in reaction efficiency and enantioselectivity. researchgate.net Similar computational approaches have been used to study the activation of H₂ by magnesium pincer complexes and the mechanism of isonitrile formation from the reaction of magnesium silanide (B1217022) with isocyanates. researchgate.netescholarship.org These studies provide a molecular-level understanding of the role of the magnesium center and its ligand environment in facilitating chemical transformations.
Density Functional Theory (DFT) Studies of Reaction Mechanisms
Density Functional Theory (DFT) has become a powerful tool for investigating the intricate details of organic reaction mechanisms at a molecular level. mdpi.com By calculating the electronic structure of molecules, DFT allows researchers to map out potential energy surfaces, identify transition states and intermediates, and determine the reaction pathways. mdpi.com For reactions involving magnesium malonates, DFT studies provide critical insights into the energetics and geometries of the species involved.
For instance, in a study on the reaction of a tetrametallic magnesium hydride complex with carbon monoxide, DFT calculations were employed to map a feasible reaction pathway. nih.gov The initial step, the 1,1-insertion of CO into a Mg-H bond, was found to proceed through a transition state with a calculated activation energy (ΔG≠298K) of 23.5 kcal/mol. nih.gov In another DFT investigation into the reactivity of a magnesium silanide, calculations were crucial in explaining why different reaction pathways, such as dearomatisation or deprotonation, occurred with different ketone substrates. rsc.org Similarly, DFT calculations on the isomerization of magnesium-boryl complexes identified an activation barrier of approximately 26.2 kcal/mol for the transformation. rsc.org
These computational models can reveal subtle electronic and steric effects that govern reactivity. They can elucidate the role of the magnesium catalyst, how it activates substrates, and how it stabilizes transition states. rsc.org DFT analysis can also predict the influence of ligands, solvents, and substituents on the reaction's energy profile and outcome. rsc.org
| Reaction Step / Process | System Studied | Calculated Activation Energy (ΔG≠) | Significance |
| CO insertion into Mg-H bond | Tetrametallic Magnesium Hydride + CO | 23.5 kcal/mol | Determines the kinetic feasibility of the initial C-C bond-forming precursor step. nih.gov |
| Isomerization | (BDI)Mg{Bpin(NPh(CHPh))} | 26.2 kcal/mol | Explains the thermal conditions required for the observed intramolecular rearrangement. rsc.org |
| B-B Bond Cleavage | (BDI)Mg{pinB(n-Bu)Bpin} + Imine | 8.3 kcal/mol | Shows a very modest barrier, indicating a facile reaction consistent with experimental observations. scispace.com |
| Enolization (Rate-Determining Step) | Cross-aldol reaction in DES | Varies with catalyst/solvent | Identifies enolization as the kinetic bottleneck of the overall aldol (B89426) reaction sequence. rsc.org |
Table 1: Representative Activation Energies Calculated by DFT for Mechanistic Steps in Magnesium-Mediated Reactions. The data illustrates how DFT quantifies energy barriers for specific transformations.
Analysis of Magnesium Chelation Effects on Transition States
A key feature of reactions involving this compound is the profound influence of the magnesium ion on the stereochemical outcome. This control is achieved through chelation in the transition state of the reaction, a concept often rationalized using the Zimmerman-Traxler model for aldol-type reactions. youtube.comnih.gov
In a typical reaction with a carbonyl electrophile, such as an aldehyde, the magnesium ion acts as a Lewis acid, organizing the reactants into a well-defined, rigid transition state. The magnesium center coordinates to both the oxygen of the malonate enolate and the carbonyl oxygen of the aldehyde. This dual coordination forms a six-membered ring, which typically adopts a chair-like or, in some cases, a boat-like conformation to minimize steric strain. youtube.com This chelated structure locks the relative orientation of the nucleophile and the electrophile, forcing the reaction to proceed through a single, lowest-energy pathway.
The stereoselectivity arises from the energetic preference for placing bulky substituents in pseudo-equatorial positions within this cyclic transition state to avoid unfavorable 1,3-diaxial interactions. nih.gov For instance, in magnesium halide-catalyzed aldol reactions of chiral N-acylthiazolidinethiones, a proposed chair-like transition state involving chelation between the magnesium, the thione carbonyl, and the aldehyde oxygen is used to explain the high preference for the anti-aldol product. acs.org The rigidity imparted by the 6-coordinate magnesium species is considered essential for achieving high stereocontrol.
The effectiveness of this chelation control depends on several factors, including the nature of the magnesium salt, the solvent, and the structure of the reactants. In reactions of α-benzyloxy phenylthioacetate, a closed boat-like transition state involving a six-coordinate magnesium species was proposed to be in complete accord with the observed formation of the anti diastereomer. The ability of the magnesium ion to form a stable, bidentate chelate with the substrate is paramount for imparting high levels of stereocontrol.
| Reactant Type | Proposed Transition State | Key Feature | Predominant Stereochemical Outcome |
| Magnesium Enolate + Aldehyde | Zimmerman-Traxler Chair-like | Mg2+ chelates both reactants, placing large groups in equatorial positions. nih.gov | High diastereoselectivity (syn or anti depending on enolate geometry). nih.gov |
| Chiral N-Acylthiazolidinethione | MgBr2-Chelated Chair-like | Rigid structure minimizes 1,3-diaxial strain. acs.org | anti-Aldol Adduct. acs.org |
| α-Benzyloxy Phenylthioacetate | 6-Coordinate Mg Boat-like | Substrate acts as a bidentate chelating ligand. | anti-Aldol Adduct. |
Table 2: Influence of Magnesium Chelation on Transition State Geometry and Stereochemical Outcome in Reactions Analogous to Those of this compound.
Advanced Applications of Magnesium Monobenzyl Malonate in Organic Synthesis
Building Block in Complex Molecule Synthesis
The utility of magnesium monobenzyl malonate as a C3-building block is well-documented in the synthesis of several important classes of molecules. Its ability to undergo facile reactions to form new carbon-carbon bonds makes it an attractive intermediate for chemists.
Precursor in the Synthesis of Peptidyl Fluoromethyl Ketones (FMKs)
Peptidyl fluoromethyl ketones (FMKs) are a significant class of biologically active compounds, often employed as protease inhibitors and chemical probes. nih.govresearchgate.net The synthesis of these molecules can be challenging, but this compound and its fluorinated analogs have proven to be effective precursors.
In one approach, a fluorinated version of this compound, specifically monobenzyl fluoromalonate magnesium enolate, is utilized. researchgate.net This reagent reacts with an activated ester of an amino acid to form a key intermediate, which can then be further elaborated to the desired peptidyl FMK. researchgate.net This method offers a reliable route to these important molecules, which have applications in medicinal chemistry and chemical biology. nih.govresearchgate.net The general synthetic strategy often involves the use of standard peptide chemistry, allowing for the construction of sequence-independent peptidyl-fluoromethyl ketones. researchgate.net
Table 1: Key Reagents in Peptidyl Fluoromethyl Ketone (FMK) Synthesis
| Reagent | Role in Synthesis | Reference |
| Magnesium Monobenzyl Fluoromalonate | Precursor for the FMK moiety | nih.govresearchgate.net |
| Monobenzyl fluoromalonate magnesium enolate | Nucleophile in the formation of the keto-amide bond | researchgate.net |
| N-protected amino acid activated ester | Provides the amino acid residue | researchgate.net |
Intermediate in the Chemical Synthesis of Carbapenem (B1253116) Antibiotics
Carbapenem antibiotics are a class of broad-spectrum β-lactam antimicrobial agents that are crucial in treating severe bacterial infections. mdpi.com this compound and its derivatives, such as magnesium mono-p-nitrobenzyl malonate, serve as critical intermediates in the industrial synthesis of several carbapenems, including meropenem (B701) and imipenem. google.com
The synthesis involves using the magnesium salt of the malonate derivative as a key building block to construct the core structure of the antibiotic. This approach has been refined over the years to optimize yield and purity, making it a cornerstone of large-scale pharmaceutical manufacturing. The unique reactivity of these magnesium salts facilitates the efficient formation of the complex molecular frameworks characteristic of carbapenem antibiotics. Meropenem, for instance, functions by inhibiting bacterial cell wall synthesis. medscape.comdrugbank.comnih.gov
Role in the Synthetic Routes to Statins
Statins are a widely prescribed class of drugs used to lower cholesterol levels by inhibiting the enzyme HMG-CoA reductase. nih.govgrassrootshealth.netpharmgkb.org The synthesis of some statins involves the use of malonate derivatives. While direct use of this compound is not extensively detailed in publicly available literature for all statins, the principles of malonate chemistry are central to constructing the chiral side chains of these molecules. jchemrev.com For example, a key step in some statin syntheses involves the reaction of a magnesium salt of a malonate monoester with an appropriate electrophile to build the characteristic dihydroxy acid side chain. jchemrev.com This highlights the potential applicability of this compound in similar synthetic strategies.
Application in the Construction of Bis-amide and Hydrazide Derivatives of Malonic Acid
Bis-amide and hydrazide derivatives of malonic acid are of interest in medicinal chemistry, with some showing potential as HIV-1 integrase inhibitors. mdpi.com The synthesis of these compounds can be achieved through various methods, often involving the aminolysis of malonic esters. mdpi.com In a relevant synthetic approach, monobenzyl malonate is reacted with an aniline (B41778) in the presence of a coupling agent to form a mono-amide intermediate, which can then be converted to the desired bis-amide. mdpi.com The use of the monobenzyl ester allows for selective reaction at one of the carboxylic acid groups. This methodology demonstrates the utility of malonic acid monoesters, including the benzyl (B1604629) ester, in creating diverse amide and hydrazide libraries for drug discovery. mdpi.comect-journal.kz
Reagent in Stereoselective and Enantioselective Transformations
The control of stereochemistry is paramount in modern organic synthesis, particularly for the preparation of chiral pharmaceuticals. This compound and related compounds have demonstrated considerable utility in stereoselective and enantioselective reactions.
Contributions to Asymmetric Synthetic Pathways
Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. Magnesium enolates derived from malonates are key intermediates in many asymmetric transformations. collectionscanada.gc.ca The magnesium ion can act as a chiral template or be influenced by chiral ligands to direct the approach of incoming reagents, leading to high levels of enantioselectivity. nii.ac.jp
For instance, the use of magnesium salts in the presence of chiral auxiliaries or catalysts can facilitate asymmetric alkylations, Michael additions, and aldol (B89426) reactions of malonate derivatives. google.comusm.eduresearchgate.net These methods provide access to enantiomerically enriched building blocks that are valuable for the synthesis of complex natural products and pharmaceuticals. units.it The principles demonstrated in these asymmetric transformations underscore the potential of this compound to be employed in similar stereocontrolled synthetic routes. collectionscanada.gc.carsc.org
Diastereomeric Control in Complex Reaction Sequences
In theory, the benzyl group of the this compound would play a crucial role in influencing the steric environment of the transition state. However, without specific examples from published studies detailing substrates, reaction conditions, yields, and diastereomeric ratios (d.r.), a detailed discussion remains speculative.
Utilization in the Development of Chemical Probes and Research Tools
A significant application of this compound is in the synthesis of sophisticated chemical probes designed to investigate complex biological systems. These tools are instrumental in chemical biology for identifying and characterizing protein-protein interactions and enzymatic activities that are central to cellular regulation.
This compound is a key reagent in the synthesis of unnatural amino acids that are subsequently incorporated into photoaffinity probes. nih.gov These probes are powerful tools for covalently trapping and identifying protein binding partners, particularly those involving transient or low-affinity interactions. hbni.ac.inrsc.org
A notable example is the synthesis of Fmoc-protected photo-leucine (photo-Leu), a diazirine-containing amino acid designed to mimic the natural amino acid leucine. nih.govnih.gov Diazirines are small, photoreactive groups that, upon irradiation with UV light, generate highly reactive carbenes capable of forming covalent bonds with nearby amino acid residues in a target protein. nih.govresearchgate.net
The synthesis of the photo-Leu building block involves a multi-step sequence where this compound is used to form a key β-ketoester intermediate. nih.govnih.gov In this process, a protected aspartic acid derivative is reacted with this compound in the presence of a coupling agent like 1,1'-carbonyldiimidazole (B1668759) and a magnesium source. This step efficiently constructs the carbon skeleton required for the subsequent formation of the diazirine ring. The use of this compound provides a reliable method for C-acylation to generate the β-ketoester, which is a crucial precursor for installing the photoreactive diazirine moiety. nih.gov
The table below outlines the general synthetic sequence for Fmoc-photo-Leu, highlighting the role of this compound.
| Step | Starting Material | Reagent(s) | Key Intermediate | Purpose |
| 1 | Boc-L-aspartic acid α-methyl ester | This compound , 1,1'-carbonyldiimidazole, isopropyl magnesium chloride | Side-chain β-ketoester | C-C bond formation to build the carbon skeleton. nih.govnih.gov |
| 2 | Side-chain β-ketoester | H₂, Pd/C | Ketone | Hydrogenolysis and simultaneous decarboxylation. nih.gov |
| 3 | Ketone | LiOH | Carboxylic acid | Methyl ester hydrolysis. nih.gov |
| 4 | Carboxylic acid | Liquid NH₃, then hydroxylamine-O-sulfonic acid | Diazoalkane | Formation of the diazirine ring. nih.gov |
| 5 | Diazoalkane | Boc deprotection, then Fmoc-OSu | Fmoc-photo-Leu | Final protection for solid-phase peptide synthesis. nih.gov |
Table 1: Simplified Synthetic Scheme for Fmoc-photo-Leu Incorporating this compound.
The photo-leucine and other unnatural amino acids synthesized using this compound have been successfully incorporated into peptide probes to study the proteins that interact with post-translational modifications (PTMs) on histones. nih.govthieme-connect.de These modifications, such as methylation, acetylation, and malonylation, are crucial for regulating gene expression and other DNA-templated processes. ucl.ac.ukwikipedia.org The proteins that recognize these marks are called 'readers', while the enzymes that remove them are known as 'erasers'. nih.govbeilstein-journals.org
Researchers have designed and synthesized photoaffinity probes based on histone H3 peptides where a natural amino acid is replaced with photo-Leu. nih.govnih.gov For instance, probes containing photo-Leu have been used to identify 'readers' of the histone H3 lysine (B10760008) 4 trimethylation (H3K4Me3) mark. nih.govhbni.ac.in When compared to probes using the bulkier benzophenone (B1666685) photoreactive group, the smaller diazirine-based probes often show higher efficiency and specificity in cross-linking to 'reader' proteins. nih.govthieme-connect.de
Furthermore, these versatile probes have been adapted to identify 'eraser' enzymes. Probes containing a malonylated lysine residue and a photo-Leu residue were developed to capture and identify Sirt5, a sirtuin enzyme known to function as a lysine demalonylase. nih.govhbni.ac.in This demonstrates the power of chemical probes built using reagents like this compound to elucidate the function of enzymes involved in dynamic cellular signaling pathways. nih.gov The ability to trap and identify these transient enzymatic interactions provides invaluable insight into epigenetic regulation. hbni.ac.inthieme-connect.de
Analytical Methodologies for the Characterization of Magnesium Monobenzyl Malonate
Spectroscopic Techniques for Structural Elucidation (Focus on Methodology)
Spectroscopic methods are indispensable for elucidating the molecular structure of chemical compounds. By interacting with molecules, electromagnetic radiation provides detailed information about atomic connectivity and the three-dimensional arrangement of atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the structure of organic compounds. It operates by probing the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, providing information about the chemical environment of each atom.
For Magnesium monobenzyl malonate, ¹H NMR spectroscopy is used to identify the different types of protons present in the molecule. The expected signals would correspond to the protons of the benzyl (B1604629) group's aromatic ring, the benzylic methylene (B1212753) (-CH₂-) protons, and the methylene (-CH₂-) protons of the malonate backbone. The chemical shift (δ), reported in parts per million (ppm), is indicative of the proton's electronic environment. The integration of the signal intensity corresponds to the number of protons, and the splitting pattern (multiplicity) reveals the number of adjacent protons.
While specific spectral data for this compound is not widely published, expected chemical shifts can be inferred from structurally similar compounds, such as benzyl methyl malonate and phenylmalonic acid monobenzyl ester. chemicalbook.comchemicalbook.com For instance, the aromatic protons of the benzyl group typically appear in the 7.3-7.4 ppm range. chemicalbook.com The benzylic methylene protons are expected around 5.2 ppm, and the malonate methylene protons would likely resonate further upfield, potentially around 3.4 ppm. chemicalbook.com In deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the methylene protons of a similar compound, malonic acid mono-p-nitrobenzyl ester magnesium salt, were observed at approximately 3.25 ppm. chemicalbook.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃ Predicted values are based on analogous structures.
| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons (C₆H₅) | ~ 7.3 - 7.4 | Multiplet (m) |
| Benzylic Protons (O-CH₂-Ph) | ~ 5.2 | Singlet (s) |
| Malonate Protons (O=C-CH₂-C=O) | ~ 3.4 | Singlet (s) |
This table is generated based on data from similar compounds. chemicalbook.comchemicalbook.comchemicalbook.com
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. Expected signals would include those for the carboxyl carbons, the carbons of the aromatic ring, the benzylic carbon, and the methylene carbon of the malonate.
X-ray Diffraction (XRD) is the definitive method for determining the atomic and molecular structure of a crystalline solid. When a beam of X-rays strikes a crystal, the atoms diffract the X-rays into a specific pattern of intensities. By analyzing this diffraction pattern, one can deduce the arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and coordination geometry.
For this compound, single-crystal XRD analysis would provide precise information on its solid-state structure. This technique is crucial for understanding the coordination environment of the magnesium ion. In related magnesium carboxylate complexes, the magnesium cation is often found in an octahedral coordination geometry, typically coordinated by oxygen atoms from the carboxylate groups and, in some cases, water molecules. mdpi.comresearchgate.netrsc.org The analysis reveals how the monobenzyl malonate anions and magnesium cations pack to form a three-dimensional framework. rsc.org
Powder XRD (PXRD) is used to analyze polycrystalline samples. The resulting diffractogram, a plot of diffracted intensity versus the diffraction angle (2θ), serves as a fingerprint for the crystalline phase. It can be used to identify the compound, assess its phase purity, and monitor structural changes, such as those occurring upon dehydration or rehydration. rsc.org The broadening of diffraction peaks can also indicate the presence of nanocrystalline structures. redalyc.org
Table 2: Typical Information Obtained from Single-Crystal XRD Analysis of Magnesium Carboxylates
| Parameter | Description | Typical Findings for Mg-Carboxylates |
| Crystal System & Space Group | The symmetry classification of the crystal lattice. | e.g., Monoclinic, P2₁/c rsc.org |
| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit. | Varies depending on the specific carboxylate ligand. |
| Coordination Number/Geometry | The number of atoms bonded to the central Mg²⁺ ion and their spatial arrangement. | Typically 6-coordinate, forming a distorted octahedron. mdpi.comacs.orgnih.gov |
| Bond Lengths & Angles | Precise distances and angles between atoms in the crystal. | Provides insight into the nature of the Mg-O bonds. |
| Supramolecular Assembly | Describes how molecules are linked through non-covalent interactions like hydrogen bonding. | Reveals the formation of 3D frameworks. mdpi.comrsc.org |
This table summarizes general findings from X-ray diffraction studies on magnesium carboxylate compounds. mdpi.comrsc.orgacs.orgnih.gov
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
Chromatographic Methods for Purity Assessment and Separation
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is widely used to assess the purity of a compound by separating it from any impurities or unreacted starting materials.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity analysis of malonic acid derivatives. google.com A reversed-phase (RP-HPLC) method, typically employing a C18 column, is commonly used. scielo.brnih.gov In this method, a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and an aqueous buffer) is used to elute the compounds from a nonpolar stationary phase (the C18 column). scielo.brhelixchrom.com
For this compound, an RP-HPLC method would separate the target compound from potential impurities such as unreacted monobenzyl malonate, malonic acid, or benzyl alcohol. Detection is often achieved using an ultraviolet (UV) detector, as the benzyl group provides a strong chromophore. The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. The method can be optimized by adjusting mobile phase composition, pH, and flow rate to achieve the best separation. scielo.br In some cases, derivatization with a chiral reagent can be performed prior to HPLC analysis to separate enantiomers. scielo.br
Table 3: Exemplary RP-HPLC Method for Analysis of Malonate Derivatives
| Parameter | Condition | Purpose |
| Column | C18, Reversed-Phase | Nonpolar stationary phase for separation of polar to moderately nonpolar compounds. scielo.br |
| Mobile Phase | Acetonitrile / Buffered Aqueous Solution | Eluent system; gradient or isocratic elution can be used to optimize separation. helixchrom.com |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation and retention times. scielo.br |
| Detection | UV, e.g., at 225 nm or 254 nm | The aromatic ring of the benzyl group allows for sensitive UV detection. scielo.br |
| Column Temperature | 30 °C | Maintained to ensure reproducible retention times. scielo.br |
| Internal Standard | e.g., Ethylmalonic acid | Can be used for more accurate quantification. nih.gov |
This table outlines a typical HPLC setup for the analysis of malonic acid derivatives. scielo.brnih.govhelixchrom.com
General Quantitative Chemical Analysis Techniques
Quantitative analysis techniques are employed to determine the exact amount or concentration of a substance in a sample. For this compound, this typically involves quantifying the magnesium content.
A well-established method for the determination of magnesium is complexometric titration. legislation.gov.uklatamjpharm.org This technique involves the titration of the magnesium ions (Mg²⁺) with a standard solution of a complexing agent, most commonly ethylenediaminetetraacetic acid (EDTA). dot.state.mn.uscanterbury.ac.nz The reaction between Mg²⁺ and EDTA forms a stable, water-soluble complex.
To perform the analysis, a weighed sample of this compound is dissolved in water. The solution is buffered to an alkaline pH (typically pH 10), which is necessary for the reaction to proceed and for the indicator to function correctly. legislation.gov.ukcanterbury.ac.nz A metallochromic indicator, such as Eriochrome Black T, is added to the solution. This indicator forms a colored complex with the free Mg²⁺ ions (typically wine-red). legislation.gov.ukcanterbury.ac.nz The solution is then titrated with a standardized EDTA solution. As EDTA is added, it preferentially complexes with the free Mg²⁺ ions. At the endpoint of the titration, all the Mg²⁺ has been complexed by the EDTA, which then removes the magnesium from the indicator complex, causing a distinct color change (e.g., from wine-red to blue). legislation.gov.ukcanterbury.ac.nz The volume of EDTA solution used is directly proportional to the amount of magnesium in the original sample.
Table 4: Summary of Complexometric Titration for Magnesium Quantification
| Step | Procedure | Purpose |
| 1. Sample Preparation | A precisely weighed amount of the magnesium salt is dissolved in deionized water. dot.state.mn.us | To create a solution with a known concentration of the analyte. |
| 2. Buffering | An ammonia-ammonium chloride buffer is added to the sample solution. canterbury.ac.nz | To maintain a constant pH of ~10, ensuring a quantitative reaction and proper indicator function. legislation.gov.uk |
| 3. Indicator Addition | A small amount of an indicator like Eriochrome Black T is added. dot.state.mn.us | The indicator forms a colored complex with Mg²⁺, allowing for visual detection of the endpoint. |
| 4. Titration | The sample is titrated with a standardized solution of EDTA. dot.state.mn.us | The EDTA chelates the Mg²⁺ ions. |
| 5. Endpoint Detection | The titration is stopped when the solution undergoes a sharp color change (e.g., red to blue). canterbury.ac.nz | Indicates that all Mg²⁺ has been complexed by the EDTA. |
| 6. Calculation | The concentration of magnesium is calculated based on the volume and molarity of the EDTA titrant used. | To determine the percentage of magnesium in the original sample. |
This table outlines the general procedure for the quantitative analysis of magnesium via EDTA titration. legislation.gov.ukdot.state.mn.uscanterbury.ac.nz
Emerging Research Directions and Future Perspectives
Exploration of Novel Reaction Pathways and Reactivity Patterns
While traditionally used as a nucleophilic acylating agent, researchers are exploring the broader reactivity profile of magnesium monobenzyl malonate. Its nature as a magnesium enolate provides a rich playground for discovering new chemical transformations. chembk.comresearchgate.net
Future research is likely to focus on:
Asymmetric Catalysis: Developing chiral variants or using chiral additives to induce stereoselectivity in its acylation reactions. This would be invaluable for the synthesis of enantiomerically pure pharmaceutical intermediates.
Tandem Reactions: Designing one-pot sequences where the initial acylation by this compound is followed by an in-situ cyclization, rearrangement, or other transformation. This increases molecular complexity efficiently.
Unconventional Electrophiles: Moving beyond standard acid chlorides and activated esters to react with a wider range of electrophilic partners. This could include exploring reactions with organometallic species, strained ring systems, or in CO₂ fixation processes.
Modulating Reactivity: Studies on related magnesium complexes, such as magnesium pentalenides, show that the solvent and coordinating ligands can significantly influence the structure and reactivity of the organomagnesium species. nih.govnih.gov Similar investigations could unlock new reactivity patterns for this compound, for instance, by controlling its aggregation state or the ion-pairing tightness. The diverse reactivity of magnesium silanides with ketones, which can result in addition, deprotonation, or deoxygenation depending on the substrate, suggests that the reactivity of this compound could also be tuned for various outcomes. rsc.org
A key area of interest is the use of related magnesium fluoromalonates in the synthesis of peptidyl mono-fluoromethyl ketones (FMKs), which are potent enzyme inhibitors. nih.gov This highlights the potential for creating functionalized analogs of this compound to access novel and medicinally relevant scaffolds.
| Magnesium Malonate Derivative | Reaction Type | Key Finding/Application | Reference |
|---|---|---|---|
| Magnesium Monobenzyl Fluoromalonate | Acylation/Decarboxylation | Used to synthesize peptidyl mono-fluoromethyl ketones (FMKs), a class of enzyme inhibitors. | nih.gov |
| Magnesium Pentalenide | Electrophilic Addition | Reactivity is influenced by substituents and the nature of the electrophile, demonstrating tunable reactivity. | nih.govnih.gov |
| Magnesium Enolates (General) | Aldol (B89426) Condensation | Stereoselectivity of reactions can be controlled by solvent and cation choice. | researchgate.net |
| Magnesium Silanide (B1217022) | Reaction with Ketones | Outcome (adduct formation, deprotonation, deoxygenation) depends on the ketone's structure. | rsc.org |
Development of Sustainable and Green Synthetic Protocols
The principles of green chemistry are increasingly influencing the design of synthetic routes. For this compound, this involves rethinking both its preparation and its use in subsequent reactions.
Key areas for development include:
Greener Synthesis of the Reagent: The traditional synthesis often involves magnesium metal turnings and anhydrous organic solvents under an inert atmosphere. chembk.com Future protocols could explore mechanochemical methods (ball-milling) to reduce solvent use, or the use of more benign and renewable solvents.
Catalytic Variants: Developing methods that use only a catalytic amount of a magnesium precursor, regenerated in situ, rather than stoichiometric quantities of the pre-formed this compound.
Atom Economy: Designing reactions that incorporate a larger portion of the malonate structure into the final product, moving beyond its common use in acylation-decarboxylation sequences.
In-situ Generation: Research into using magnesium nitride (Mg₃N₂) as a convenient and solid source of ammonia (B1221849) for amide synthesis points towards innovative uses of simple magnesium compounds in generating reagents in situ. organic-chemistry.org A similar strategy could potentially be developed for malonate chemistry, avoiding the isolation of the moisture-sensitive reagent.
Bio-inspired Catalysis: The development of a magnesium single-atom catalyst derived from spinach chlorophyll (B73375) for electrocatalytic nitrate (B79036) reduction showcases the potential of harnessing biological systems to create novel magnesium-based catalysts for sustainable processes. rsc.org While distinct from organometallic synthesis, this approach signals a broader trend toward green magnesium chemistry that could inspire future synthetic methods.
| Strategy | Description | Potential Application to this compound | Reference |
|---|---|---|---|
| In-situ Reagent Generation | Using a stable precursor that releases the active reagent under reaction conditions. | Developing a stable magnesium source that reacts with a malonate precursor in the reaction pot to form the active enolate. | organic-chemistry.org |
| Use of Bio-derived Precursors | Employing natural sources to create catalysts. | Exploring the use of bio-available magnesium and malonic acid sources for a more sustainable synthesis pathway. | rsc.org |
| Integrated Fractionation/Templating | Using magnesium to both separate and structure materials from biomass. | Investigating if this compound can interact with biopolymers to create functional materials. | rsc.org |
Advanced Computational Modeling for Predictive Chemical Behavior
Computational chemistry offers powerful tools to understand and predict the behavior of reagents like this compound, accelerating the discovery of new reactions and applications.
Future directions in this area include:
DFT Calculations: Using Density Functional Theory (DFT) to model the structure of the magnesium enolate, including its aggregation state (monomer vs. dimer) in different solvents. rsc.org This can help elucidate reaction mechanisms, predict transition states, and explain observed stereoselectivity. For example, DFT modeling has been used to show that binuclear magnesium complexes can be more favorable catalysts in ring-opening polymerizations. rsc.org
Machine Learning: Employing machine learning and AI models to predict the reactivity and efficiency of this compound with various substrates. By training models on existing reaction data, it may be possible to identify promising new reactions or optimize conditions for known transformations. researchgate.net Such models are already being developed to predict the properties of magnesium alloys. researchgate.net
Predicting Interactions: Computational studies can model the non-covalent interactions between the malonate reagent and substrates or catalysts. This is crucial for designing stereoselective reactions where weak interactions in the transition state determine the product's geometry. DFT has been used to study the interaction between magnesium dications and biologically relevant molecules like biotin. researchgate.net
Potential in New Chemical Applications Beyond Traditional Organic Synthesis
The unique properties of this compound suggest its potential utility in emerging fields beyond its classic role as a C-acylating agent.
Promising new areas of application include:
Polymer Chemistry: Magnesium-based initiators are highly effective in the ring-opening polymerization (ROP) of cyclic esters like lactide and ε-caprolactone to produce biodegradable polymers. rsc.orgrsc.org this compound, as a magnesium alkoxide precursor upon decarboxylation, or as a functional initiator itself, could be used to synthesize polyesters with specific end-groups, potentially influencing the polymer's properties or allowing for the creation of block copolymers. rsc.org
Materials Science: Organomagnesium compounds are precursors for the synthesis of advanced materials. The thermal decomposition of this compound could be controlled to produce well-defined magnesium oxide (MgO) nanoparticles or thin films. Furthermore, its reactivity could be harnessed to modify the surfaces of materials or to act as a cross-linking agent in the formation of novel inorganic-organic hybrid materials. Studies have shown that magnesium can be used as a templating agent with lignin (B12514952) to create tailored porous carbon materials, suggesting a role for magnesium complexes in advanced material fabrication. rsc.org
Supramolecular Chemistry: The ability of the magnesium ion to coordinate with various functional groups, combined with the benzyl (B1604629) and malonate moieties, could be exploited in the design of self-assembling supramolecular structures or metal-organic frameworks (MOFs).
Q & A
Q. What are the established synthetic routes for preparing magnesium monobenzyl malonate, and how is its purity validated?
this compound can be synthesized via the reaction of monobenzyl malonate with magnesium metal or magnesium salts. For example, magnesium enolates of malonate esters are typically prepared by reacting the ester with magnesium metal in ethanol, forming a soluble enolate in ether . Characterization involves:
- FTIR spectroscopy to confirm carboxylate coordination and chelation patterns (e.g., shifts in ν(COO⁻) stretching modes) .
- Elemental analysis and mass spectrometry to verify molecular weight and composition .
- X-ray crystallography (if single crystals are obtainable) to resolve the coordination geometry of the magnesium center .
Q. How does the chelated enolate structure of this compound influence its reactivity in C-acylation reactions?
The magnesium enolate stabilizes the malonate monoanion through chelation, enhancing nucleophilicity at the α-carbon. This facilitates C-acylation with electrophiles like acyl chlorides or anhydrides. Key methodological steps include:
- Using anhydrous conditions (e.g., ether or THF) to prevent hydrolysis .
- Employing magnesium chloride as a Lewis acid to activate acylating agents .
- Monitoring reaction progress via TLC or NMR to track the disappearance of starting material .
Advanced Research Questions
Q. What experimental models elucidate the neurotoxic mechanisms of malonate derivatives in dopaminergic systems?
Studies using intrastriatal malonate infusions in rodents reveal dopamine (DA)-dependent neurotoxicity. Methodologies include:
- In vivo microdialysis to measure DA efflux changes in awake mice .
- Pretreatment with tetrabenazine (TBZ) to inhibit vesicular DA storage, mitigating malonate-induced terminal damage .
- Mitochondrial swelling assays to assess ROS production and calcium dysregulation, where magnesium blocks Ca²⁺ influx .
Q. How can multifactorial ANOVA optimize experimental designs assessing this compound's effects?
ANOVA is suited for analyzing interactions between malonate exposure and variables like dosage or genetic background. For example:
- A two-factor ANOVA evaluates malonate's effect alongside confounding factors (e.g., animal cohort variability), providing separate P-values for each variable .
- Post-hoc tests (e.g., Student-Newman-Keuls ) identify specific group differences in neurochemical or behavioral outcomes .
Q. What spectroscopic techniques best resolve the coordination chemistry of magnesium in malonate complexes?
- EXAFS (Extended X-ray Absorption Fine Structure) : Quantifies bond distances between magnesium and malonate oxygens, revealing inner-sphere vs. outer-sphere coordination .
- FTIR : Detects shifts in carboxylate stretching modes (e.g., 1600–1400 cm⁻¹) to distinguish monodentate vs. bidentate binding .
- NMR spectroscopy (¹H, ¹³C): Tracks changes in chemical shifts of the benzyl and malonate groups upon magnesium chelation .
Q. What strategies mitigate experimental artifacts when studying magnesium malonate's role in mitochondrial bioenergetics?
- Simultaneous measurement of ROS and ATP levels using fluorescent probes (e.g., MitoSOX Red and luciferase assays) to disentangle oxidative stress from energy depletion .
- Calcium chelators (e.g., BAPTA-AM) or magnesium supplementation to isolate Ca²⁺-dependent toxicity pathways .
- Isolated mitochondrial preparations to exclude cytoplasmic confounding factors .
Methodological Considerations
- Contradictions in Data : notes malonate reduces intracellular Mg²⁺, while shows exogenous magnesium protects against malonate toxicity. Researchers must control for magnesium availability in cell culture media or in vivo models .
- Synthetic Challenges : Competing O-acylation can occur during C-acylation; using bulky acylating agents or low temperatures minimizes side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
